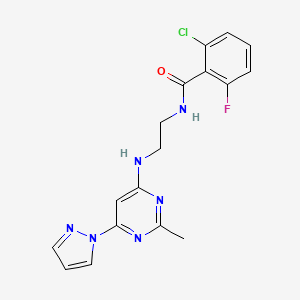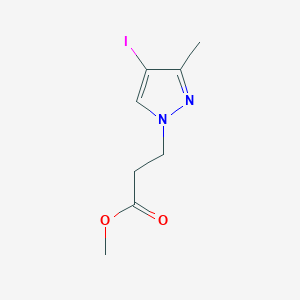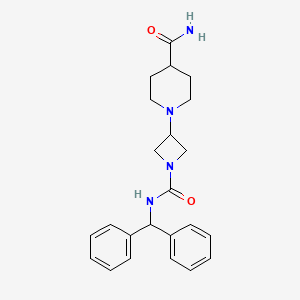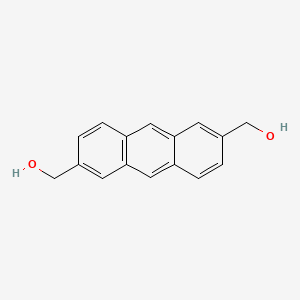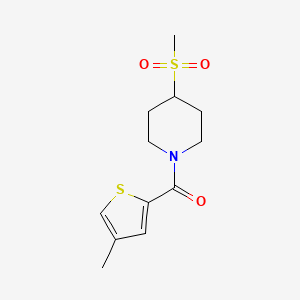
(4-(Methylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have demonstrated the synthesis and evaluation of related compounds for their antimicrobial properties. For instance, the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown good antimicrobial activity against bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Crystal Structure Analysis
Research into the crystal structure of derivatives, such as the synthesis and analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides insight into the molecular geometry and potential applications in material science and molecular engineering (H. R. Girish et al., 2008).
Biological Activities
The synthesis and biological evaluation of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have revealed herbicidal and insecticidal activities, indicating the compound's utility in agricultural research (Baolei Wang et al., 2015).
Material Science
In material science, the synthesis and characterization of sulfonated polyimide membranes from related compounds for direct methanol fuel cell applications have been explored, suggesting potential for energy-related applications (F. Zhai et al., 2007).
Corrosion Inhibition
A study on the prevention of corrosion on mild steel in an acidic medium by synthesized compounds like 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone demonstrates the compound's potential as a corrosion inhibitor, vital for industrial applications (P. Singaravelu & N. Bhadusha, 2022).
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives have been known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The mode of action would depend on the specific target that this compound interacts with. Generally, it could bind to the target, causing a conformational change that affects the target’s activity .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives have been involved in a wide range of biological activities, suggesting that they could interact with multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the methylsulfonyl and thiophenyl groups in this compound could influence these properties, but without specific studies, it’s hard to predict the details .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from altering cellular signaling, inhibiting or promoting enzyme activity, or modulating receptor function .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body .
Propriétés
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-9-7-11(17-8-9)12(14)13-5-3-10(4-6-13)18(2,15)16/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWBQJKUAAYQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)
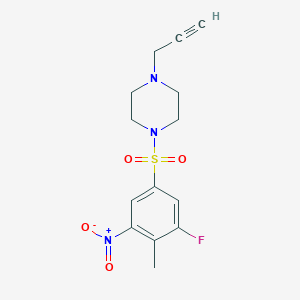
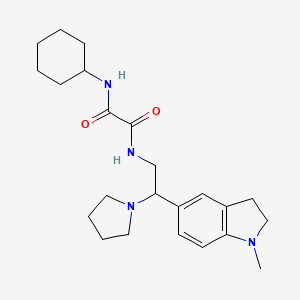
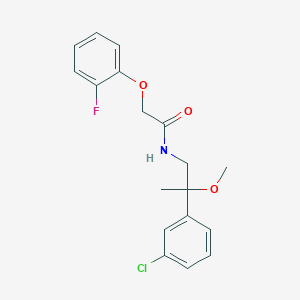
![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
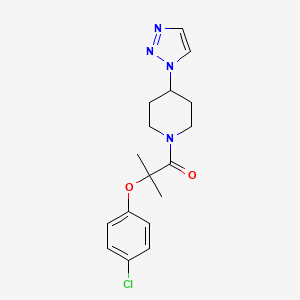
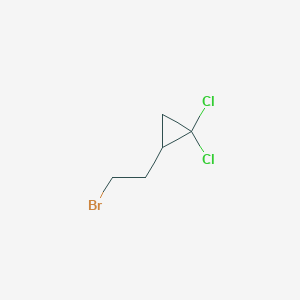
![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
